4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (hereafter referred to as the target compound) is a thiazole derivative characterized by:
- A 2-sulfanylidene-2,3-dihydro-1,3-thiazole core with an amino group at position 4.
- A 5-chloro-2-methoxyphenyl substituent at position 3, providing both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
- A carboxamide group at position 5, linked to an oxolan-2-ylmethyl (tetrahydrofuran-derived) moiety.
Properties
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h4-5,7,10H,2-3,6,8,18H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSNKFDYIERLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with an appropriate amine to form the intermediate. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the methoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity. Research indicates that derivatives containing thiazole rings often exhibit potent antibacterial and antifungal properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against different microbial strains. The presence of specific substituents on the thiazole ring significantly influenced the antimicrobial efficacy.
Key Findings:
- Compounds with a 5-chloro substituent showed enhanced activity against both Gram-positive and Gram-negative bacteria.
- The compound demonstrated low Minimum Inhibitory Concentrations (MICs) against resistant strains, suggesting its potential as an effective antimicrobial agent.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| 4-amino... | 0.06 - 0.12 | Strong against Pseudomonas aeruginosa |
| Other Thiazoles | Varies | Generally lower than reference drugs |
Anticancer Properties
Another significant application of this compound is in cancer research. Thiazole derivatives have been identified as promising candidates for anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Research Insights:
A study on thiazole derivatives indicated that modifications to the thiazole structure could enhance cytotoxicity against various cancer cell lines. The incorporation of a methoxyphenyl group was found to improve selectivity towards cancer cells while minimizing toxicity to normal cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Moderate |
| HeLa (cervical cancer) | 10 | High |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The following factors have been identified as critical:
Important Structural Features:
- The presence of electron-withdrawing groups (like chlorine) enhances antimicrobial activity.
- Alkyl substitutions can improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural Comparison of Thiazole-Based Analogs
Key Observations:
- The target compound’s thiazole core is shared with ’s analog but differs in substituents. The oxolane group in the target may enhance solubility compared to purely aromatic substituents in analogs like the dichlorophenyl group in .
- Triazole () and isoxazole () analogs exhibit heterocyclic diversity, which may alter metabolic stability or target selectivity.
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Properties
Analysis:
Biological Activity
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- A thiazole ring
- An amine group
- A chloro-substituted methoxyphenyl moiety
- An oxolane ring attached through a methyl linkage
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
-
Anticancer Activity :
- Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety can interact with specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 | |
| Antimicrobial | Inhibition of E. coli | |
| Anti-inflammatory | Reduced TNF-alpha levels |
Case Study: Anticancer Activity
A study conducted on thiazole derivatives similar to our compound revealed that they significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil. The mechanism was primarily through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a lead candidate for antibiotic development .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization of substituents. Key steps include:
- Thiazole core assembly : React 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane/triethylamine to form the thiazole backbone .
- Substituent introduction : Use nucleophilic substitution or coupling reactions to attach the 5-chloro-2-methoxyphenyl and oxolane-methyl groups. Ultrasound-assisted methods may enhance yields .
- Final purification : Recrystallization from ethanol-DMF mixtures ensures high purity .
Q. How is the compound structurally characterized?
- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while IR identifies key functional groups (e.g., sulfanylidene, carboxamide) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-thiazole ring conformation .
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro-methoxy-phenyl vs. nitro/furan groups) impact bioactivity?
- SAR insights : The 5-chloro-2-methoxyphenyl group enhances lipophilicity and target binding compared to nitro substituents, as shown in analogous triazole-thiazole hybrids .
- Oxolane-methyl role : This group improves solubility and bioavailability by introducing hydrogen-bonding sites, as observed in related carboxamide derivatives .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). The sulfanylidene group often forms π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding motifs .
Q. How can solubility challenges in pharmacokinetic studies be mitigated?
- Prodrug design : Convert the carboxamide to ester prodrugs (e.g., pivaloyloxymethyl) to enhance intestinal absorption .
- Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) for in vivo formulations, as demonstrated in similar thiazole derivatives .
Q. What analytical techniques resolve contradictory bioactivity data across studies?
- Metabolite profiling : LC-MS/MS identifies off-target metabolites that may alter efficacy .
- Crystallographic analysis : Compare X-ray structures of analogs to determine if conformational flexibility affects activity .
Methodological Notes
- Contradictions in evidence : While some studies prioritize chloro substituents for potency , others highlight nitro groups for broader antimicrobial spectra . Researchers should validate hypotheses via systematic substitution libraries.
- Alternative synthesis : Microwave-assisted reactions (e.g., 100°C, 30 min) reduce reaction times compared to traditional reflux methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
